
4-Ethyl-1-phenylnonane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-1-phenylnonane-1,3-dione is a chemical compound known for its unique structure and properties. It belongs to the class of 1,3-diketones, which are characterized by the presence of two carbonyl groups separated by a methylene group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Ethyl-1-phenylnonane-1,3-dione can be synthesized via a Claisen condensation reaction. This reaction involves the condensation of an ester with a ketone in the presence of a strong base, typically sodium ethoxide or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-1-phenylnonane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted diketones or enolates.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-ethyl-1-phenylnonane-1,3-dione involves its interaction with molecular targets and pathways. The compound undergoes tribochemical reactions with metal surfaces, forming a protective layer that reduces friction and wear. This tribochemical reaction is stimulated by the flash temperature at asperity contacts during rubbing .
Comparaison Avec Des Composés Similaires
Indane-1,3-dione: Known for its versatility in various applications, including biosensing and bioimaging.
1,3-Nonanedione: Another diketone with similar chemical properties and applications.
Uniqueness: 4-Ethyl-1-phenylnonane-1,3-dione stands out due to its specific structural features, such as the ethyl and phenyl groups, which confer unique chemical reactivity and physical properties. These features make it particularly suitable for applications in lubrication and as a building block in organic synthesis .
Propriétés
Numéro CAS |
194664-69-2 |
|---|---|
Formule moléculaire |
C17H24O2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
4-ethyl-1-phenylnonane-1,3-dione |
InChI |
InChI=1S/C17H24O2/c1-3-5-7-10-14(4-2)16(18)13-17(19)15-11-8-6-9-12-15/h6,8-9,11-12,14H,3-5,7,10,13H2,1-2H3 |
Clé InChI |
UOTBNMMBWQYDKX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC)C(=O)CC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12564699.png)
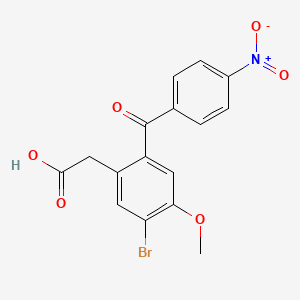
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine](/img/structure/B12564720.png)


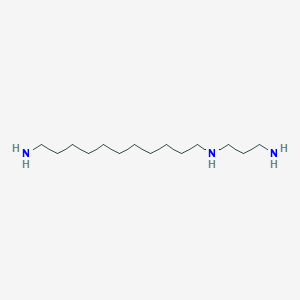
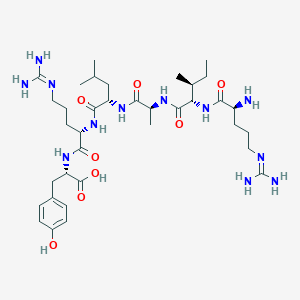
![2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-](/img/structure/B12564759.png)
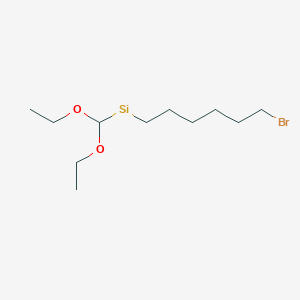
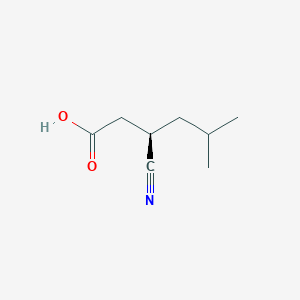
![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)
![Benzene, [2-(methylenecyclopropyl)ethyl]-](/img/structure/B12564771.png)
![3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12564787.png)

